CJ-887 is classified as a peptidomimetic compound, which means it mimics the structure and function of peptides while providing improved stability and bioavailability. The compound was identified through a combination of computational methods, including molecular dynamics simulations and high-throughput virtual screening against the SH2 domain of STAT3 .
The synthesis of CJ-887 involves several key steps that leverage its peptidomimetic nature. The compound was designed to mimic specific binding motifs found in natural peptides that interact with STAT3. The synthetic pathway typically includes:
The final product is characterized by its ability to bind effectively to the SH2 domain of STAT3, disrupting its function.
The molecular structure of CJ-887 has been elucidated through both computational modeling and experimental validation. Key features include:
CJ-887 primarily functions through competitive inhibition of STAT3. Its mechanism involves:
This inhibition can lead to downstream effects such as reduced transcription of genes involved in cell proliferation and survival.
The mechanism by which CJ-887 exerts its effects involves several steps:
Molecular dynamics simulations have shown that CJ-887 stabilizes an inactive conformation of STAT3, further supporting its role as an effective inhibitor.
CJ-887 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent.
CJ-887 has significant potential applications in cancer research and therapy due to its role as a STAT3 inhibitor:
STAT3 (Signal Transducer and Activator of Transcription 3) is a cytoplasmic transcription factor that regulates critical cellular processes, including proliferation, survival, angiogenesis, and immune evasion. In normal physiology, STAT3 activation is transient and tightly regulated by tyrosine phosphorylation (primarily at Y705) and serine phosphorylation (S727), leading to dimerization, nuclear translocation, and DNA binding [1] [7]. However, constitutive STAT3 activation occurs in >50% of human cancers, including hepatocellular carcinoma, pancreatic cancer, and leukemias, driven by upstream oncogenic pathways (e.g., IL-6/JAK, EGFR, SRC) [1] [5] [7]. This hyperactivation promotes tumorigenesis through:
STAT3’s multifaceted role in oncogenesis validates it as a high-value therapeutic target [7] [9].
Table 1: Key Functional Domains of STAT3
Domain | Function | Role in Oncogenesis |
---|---|---|
SH2 Domain | Mediates phosphotyrosine (pY) binding and dimerization | Critical for constitutive dimerization in cancer |
DNA-Binding Domain | Recognizes specific DNA response elements (e.g., GAS sites) | Drives transcription of oncogenes (e.g., Cyclin D1, c-Myc) |
Coiled-Coil Domain | Facilitates protein-protein interactions and receptor docking | Enables aberrant activation by upstream kinases |
Transactivation Domain | Contains Y705/S727 phosphorylation sites | Maximizes transcriptional activity in tumors |
The SH2 domain is the most conserved region across STAT proteins and governs phosphotyrosine-dependent dimerization—a prerequisite for STAT3’s transcriptional activity [6] [9]. However, targeting this domain faces significant hurdles:
These challenges necessitated strategies to optimize SH2 domain inhibitors for drug-like properties.
STAT3 inhibitor development has evolved through three generations:
CJ-887 emerged as a bridge between peptidomimetics and small molecules, addressing key limitations of its predecessors [6].
Table 2: Evolution of STAT3 SH2 Domain Inhibitors
Inhibitor Type | Examples | Affinity (Ki) | Advantages | Limitations |
---|---|---|---|---|
Phosphopeptides | PY*LKTK | ~300 nM | High target specificity | Rapid degradation; poor cell permeability |
Early Peptidomimetics | ISS 610 | ~100 nM | Improved stability | Charged phosphotyrosine limits uptake |
Small Molecules | Stattic | ~5–10 µM | Cell-permeable; oral bioavailability | Off-target kinase effects |
Optimized Peptidomimetics | CJ-887 | 15 nM | Sub-nanomolar affinity; retained specificity | Limited cellular activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7